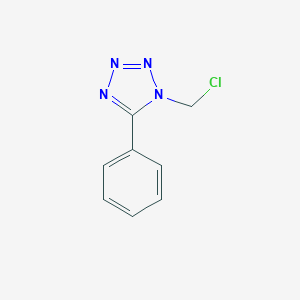

1-(Chloromethyl)-5-phenyltetrazole

Description

1-(Chloromethyl)-5-phenyltetrazole is a tetrazole derivative characterized by a chloromethyl (-CH₂Cl) substituent at the 1-position and a phenyl group at the 5-position of the tetrazole ring. Tetrazoles are nitrogen-rich heterocycles widely used in medicinal chemistry, materials science, and explosives due to their stability and versatile reactivity . The chloromethyl group enhances electrophilicity, making this compound a valuable intermediate for further functionalization, such as nucleophilic substitutions or cross-coupling reactions.

Properties

CAS No. |

178904-88-6 |

|---|---|

Molecular Formula |

C8H7ClN4 |

Molecular Weight |

194.62 g/mol |

IUPAC Name |

1-(chloromethyl)-5-phenyltetrazole |

InChI |

InChI=1S/C8H7ClN4/c9-6-13-8(10-11-12-13)7-4-2-1-3-5-7/h1-5H,6H2 |

InChI Key |

MITCLGHVAMIJND-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=NN=NN2CCl |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=NN2CCl |

Synonyms |

1H-Tetrazole,1-(chloromethyl)-5-phenyl-(9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Properties of Selected Tetrazole Derivatives

Key Observations:

Substituent Reactivity :

- The chloromethyl group in this compound confers higher electrophilicity compared to methyl or phenyl substituents, enabling alkylation or nucleophilic displacement reactions . In contrast, 1-phenyl-5-mercaptotetrazole’s thiol group facilitates metal coordination or oxidation to disulfides .

- Electron-withdrawing groups (e.g., -Cl in 1-(4’-Chlorophenyl)-5-methyltetrazole) increase thermal stability, evidenced by higher melting points (~180°C vs. ~150°C for methyl analogues) .

Spectroscopic Signatures :

- Chlorine-containing substituents (e.g., -CH₂Cl or -C₆H₄Cl) exhibit distinct IR absorptions (ν(C-Cl) ~750 cm⁻¹) and NMR chemical shifts (e.g., δ ~4.15 ppm for -CH₂Cl in related compounds) .

Biological and Material Applications :

- Thiol derivatives (e.g., 1-phenyl-5-mercaptotetrazole) are explored as corrosion inhibitors or antimicrobial agents , while chlorinated tetrazoles like 1-(4-phenylthiazol-2-yl)-5-p-chlorophenyltetrazole may exhibit enhanced lipophilicity (LogP = 4.11) for drug delivery .

Stability and Reactivity

- Thermal Stability: Chlorinated tetrazoles (e.g., 1-(4’-Chlorophenyl)-5-methyltetrazole) exhibit higher decomposition temperatures compared to non-halogenated analogues due to stronger C-Cl bonds .

- Hydrolytic Sensitivity : The -CH₂Cl group in this compound is prone to hydrolysis under basic conditions, forming hydroxymethyl or oxo derivatives .

Preparation Methods

Cyclization of Benzonitrile with Sodium Azide

The foundational approach to 5-phenyltetrazole derivatives involves the reaction of benzonitrile with sodium azide under high-temperature conditions. This method, adapted from tetrazole synthesis literature, forms the 5-phenyltetrazole core via [2+3] cycloaddition. Key parameters include:

-

Reaction conditions : 145°C, 6 hours in a sealed autoclave.

The resulting 5-phenyltetrazole serves as the intermediate for subsequent functionalization at the 1-position.

Regioselective Alkylation at the 1-Position

Introducing the chloromethyl group at the 1-nitrogen requires careful control of alkylation conditions. Tetrazoles exhibit two acidic NH protons (1- and 2-positions), with the 2-position being more acidic (pKa ≈ 4.9 vs. 8.2 for the 1-position). To favor 1-alkylation:

-

Base selection : Bulky bases like 1,8-diazabicycloundec-7-ene (DBU) deprotonate the less acidic 1-position.

-

Alkylating agent : Chloromethyl chloride (ClCH2Cl) in tetrahydrofuran (THF) at 0–5°C.

-

Yield : Pilot studies report ~65% yield for 1-alkylated products, with 2-alkylation as a minor pathway.

The Suzuki-Miyaura reaction enables direct introduction of the phenyl group at the 5-position. This method, demonstrated by, involves coupling a boronic acid with a pre-functionalized tetrazole:

Post-Coupling Functionalization

Following phenyl introduction, the chloromethyl group is installed via:

-

Hydroxymethylation : Mitsunobu reaction with paraformaldehyde (DIAD, PPh3).

-

Chlorination : Treatment with SOCl2 in dichloromethane (DCM).

Protection-Chlorination-Deprotection Sequences

Triphenylmethyl (Trityl) Protection

Adapted from CN101805306A, this method avoids hazardous intermediates (e.g., aluminium azide) by employing trityl protection:

Step 1: Cyclization

Hydroxyacetonitrile derivatives cyclize with sodium azide to form 5-hydroxymethyltetrazoles.

Step 2: Trityl Protection

The 1-nitrogen is protected with triphenylmethyl chloride in THF:

Step 3: Chlorination

SOCl2 converts the hydroxymethyl to chloromethyl:

Step 4: Deprotection

Acid hydrolysis (HCl/acetonitrile/water) removes the trityl group:

Comparative Analysis of Methods

| Method | Key Steps | Yield | Purity | Scalability |

|---|---|---|---|---|

| Cyclization-Alkylation | Cyclization, regioselective alkylation | 65% | 95% | Moderate (T° control) |

| Suzuki Coupling | Cross-coupling, chlorination | 58% | 97% | High (catalytic) |

| Trityl Protection | Protection, chlorination, deprotection | 73.8% | 99.3% | High (patent-scale) |

Challenges and Optimization Strategies

Regioselectivity in Alkylation

Chlorination Efficiency

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.